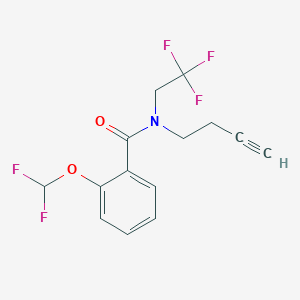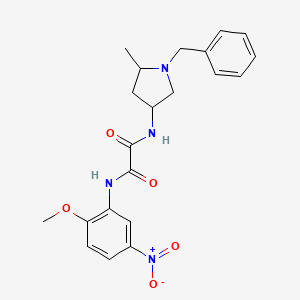![molecular formula C10H11N5S2 B7426446 2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile](/img/structure/B7426446.png)
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile is a complex organic compound that belongs to the class of purine derivatives Purines are nitrogen-containing heterocycles that play crucial roles in various biological processes, including the formation of nucleic acids (DNA and RNA), energy transfer, and signaling pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the sulfanyl groups and the acetonitrile moiety. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylsulfanyl)-7H-purin-6-one: Another purine derivative with similar sulfanyl groups.
3-(7H-purin-6-ylsulfanyl)propane-1,2-diol: A compound with a similar purine core and sulfanyl groups but different functional groups.
Uniqueness
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S2/c11-2-5-16-3-1-4-17-10-8-9(13-6-12-8)14-7-15-10/h6-7H,1,3-5H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYVGSLFMEJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCCSCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(2,6-dimethyl-3-nitrophenyl)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]oxamide](/img/structure/B7426368.png)
![N'-(2,6-dimethyl-3-nitrophenyl)-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]oxamide](/img/structure/B7426369.png)
![[3-Nitro-5-(trifluoromethyl)phenyl]-[4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidin-1-yl]methanone](/img/structure/B7426378.png)
![6-[2-(Oxolan-2-yl)ethylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7426384.png)
![N'-(2,6-dimethyl-3-nitrophenyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxamide](/img/structure/B7426393.png)
![N-(2,6-dimethyl-3-nitrophenyl)-2-[3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoacetamide](/img/structure/B7426399.png)
![N-[3-(2-methyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)thiophen-2-yl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7426401.png)
![2-[2-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7426404.png)
![3-cyano-3-fluoro-N-[3-methyl-4-(5-propan-2-yltetrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7426428.png)
![2-(3-cyclopropylazetidin-1-yl)-N-[2-(methylsulfinylmethyl)phenyl]-2-oxoacetamide](/img/structure/B7426429.png)
![3-[4-[3-(Difluoromethoxy)-4-nitrophenyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7426431.png)

![N-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-1-phenylbutan-1-amine](/img/structure/B7426453.png)

